molecular formula C13H14F3N5O4 B2430607 N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396746-15-8

N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2430607
CAS RN: 1396746-15-8
M. Wt: 361.281
InChI Key: KYDDFMCBVHPIKN-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, commonly known as DTTC, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. DTTC belongs to the class of tetrazole derivatives, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Material Properties

  • The synthesis and characterization of new polyamides and polyimides bearing pendent groups similar in complexity to the compound have shown that these materials exhibit enhanced electrochemical stability and electrochromic performance, alongside useful levels of thermal stability (Hsiao et al., 2015). These findings could suggest potential applications in materials science for N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, especially in the development of advanced materials with specific electro-optical properties.

Antitumor Activity

  • Research on similar tetrazole derivatives highlights their potential antitumor activity. For example, certain imidazotetrazines have shown curative activity against leukemia, suggesting that related compounds like the one could have applications in cancer research (Stevens et al., 1984). This aligns with ongoing interests in exploring novel chemical entities for their potential therapeutic effects against various cancer types.

Molecular Docking and DFT Studies

  • The antitumor activities of novel pyrimidiopyrazole derivatives, which share some structural features with the compound of interest, were evaluated alongside molecular docking and density functional theory (DFT) studies. These compounds showed promising in vitro activity against cancer cell lines, suggesting the utility of computational studies in predicting the biological activity of complex molecules (Fahim et al., 2019).

Dynamic NMR and DFT Calculations

  • Studies on compounds with structural elements similar to N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, using dynamic NMR and DFT calculations, have provided insights into the unusually high rotational energy barriers of certain bonds. Such investigations could inform the design of novel compounds with optimized properties for specific applications (Farrokhzadeh et al., 2021).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O4/c1-23-10(24-2)7-17-12(22)11-18-20-21(19-11)8-3-5-9(6-4-8)25-13(14,15)16/h3-6,10H,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDDFMCBVHPIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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